1-Phenylcyclobutanamine hydrochloride

Monoamine oxidase Mechanism-based inactivation Flavin cofactor adduction

Cycloalkylamine MAO inhibitors cannot be treated as interchangeable reagents. Researchers requiring unambiguous irreversible flavin-cofactor labelling face uncontrolled variables when using generic MAO inhibitors without controlling for ring size, substitution position, or salt form. • 325:1 turnover ratio enables simultaneous kinetic analysis and active-site stoichiometry via radiochemical or MS detection of the flavin-inactivator adduct, unlike 1-PCPA which partitions 7:1 toward reversible adduct formation. • Solid hydrochloride salt (MW 183.68 g/mol, ≥98% purity) eliminates volumetric dispensing errors of the free base for precise molar concentration workflows. • Dual-enzyme radical probe capability (MAO + cytochrome P450) via diagnostic ring-expansion to 2-phenyl-1-pyrroline.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 120218-45-3
Cat. No. B050982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclobutanamine hydrochloride
CAS120218-45-3
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H
InChIKeyIFVYFMNCNFMBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclobutanamine Hydrochloride – Chemical Identity and Research Provenance


1-Phenylcyclobutanamine hydrochloride (PCBA·HCl) is a cyclobutylamine-class monoamine oxidase (MAO) inactivator distinguished by a quaternary α-carbon centre linking a phenyl substituent and a primary amine to a strained cyclobutane ring [1]. The hydrochloride salt (C₁₀H₁₄ClN, MW 183.68 g/mol) is the preferred solid-state form for research procurement, offering improved aqueous handling versus the free base (CAS 17380-77-7) . First characterised by Silverman and Zieske in 1986 as the inaugural cyclobutylamine-based MAO inactivator, PCBA operates via a mechanism-based, time-dependent irreversible pathway that covalently modifies the flavin cofactor [1]. This compound is supplied as a solid with typical purity specifications of 95–98%, with storage recommended at room temperature away from moisture .

Why Generic Cycloalkylamine MAO Inhibitors Cannot Substitute


Cycloalkylamine MAO inhibitors cannot be treated as interchangeable reagents because inactivation mechanism, kinetics, and ring-size-dependent pharmacology diverge sharply across this scaffold class. PCBA·HCl is a mechanism-based irreversible inactivator that covalently modifies the MAO flavin cofactor with a characteristic turnover ratio (product molecules formed per inactivation event) of 325:1 [1]. In contrast, 1-phenylcyclopropylamine (1-PCPA) partitions between irreversible inactivation and a reversible covalent adduct with a 1:7 stoichiometric bias, indicating a fundamentally different balance between inactivation and catalytic turnover [2]. At the whole-animal behavioural pharmacology level, the 2-phenylcyclobutylamine scaffold is 50- to 75-fold less potent in the LSD drug discrimination assay than the homologous cyclopropylamine analogue, demonstrating that ring size—not merely phenylamine pharmacophore presence—determines central target engagement [3]. Substituting PCBA·HCl with a generic MAO inhibitor without controlling for ring size, substitution position, or salt form introduces uncontrolled variables in experimental design and risks irreproducible results.

Quantitative Differentiation from Closest Analogs


MAO Inactivation Efficiency: Cyclobutyl vs. Cyclopropyl

PCBA (free base) irreversibly inactivates MAO with a turnover ratio of 325 product molecules formed per inactivation event, measured via radiochemical and spectrophotometric methods using purified mitochondrial MAO [1]. For 1-PCPA, the ratio of reversible covalent adduct formation to irreversible inactivation is 7:1, meaning only approximately 1 in 8 inactivation-committed events yields a permanently disabled enzyme [2]. The 40-fold difference in inactivation efficiency between the cyclobutyl and cyclopropyl congeners arises from differential ring-cleavage kinetics and radical partitioning, not merely from shared phenylamine recognition [1][2].

Monoamine oxidase Mechanism-based inactivation Flavin cofactor adduction

Ring-Size Impact on In Vivo 5-HT2A Pharmacology

In rats trained to discriminate LSD (0.08 mg/kg, i.p.) from saline in a two-lever operant paradigm, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine produced complete generalisation to the LSD cue. The homologous trans-cyclobutylamine derivative produced only partial generalisation at doses of 5 mg/kg and above, with an estimated potency difference of 50- to 75-fold lower than the cyclopropyl analogue [1]. The cis-cyclobutyl isomer showed no generalisation up to 20 mg/kg. This demonstrates that the cyclobutane ring imposes conformational constraints that profoundly alter 5-HT₂A-mediated discriminative stimulus properties relative to the more strained cyclopropane scaffold [1].

Drug discrimination Behavioural pharmacology 5-HT₂A receptor

Hydrochloride Salt vs. Free Base Handling Properties

The hydrochloride salt (CAS 120218-45-3, MW 183.68 g/mol) exhibits enhanced water solubility compared to the free base (CAS 17380-77-7, MW 147.22 g/mol). The free base has an estimated water solubility of approximately 8.3 g/L at 25°C (log Kow 2.32) , while the hydrochloride salt is qualitatively described as water-soluble by multiple vendors [1]. The salt form also converts the liquid free base (boiling point ~233°C) into a crystalline solid with improved ambient storage stability and simplified weighing accuracy for quantitative experimental protocols .

Aqueous solubility Salt selection Solid-state formulation

Vendor Purity Specifications and Procurement Thresholds

Commercially available PCBA·HCl exhibits documented purity variability across suppliers. Fluorochem specifies 98% purity , while AKSci, CymitQuimica, and several other vendors supply material at a minimum purity specification of 95% . For researchers conducting target engagement studies at low nanomolar concentrations, the 3% absolute purity differential between 95% and 98% translates to a potential 3% error in active compound concentration if purity is not independently verified or accounted for in molar calculations. This is particularly relevant for radioligand binding displacement assays where precise competitor concentration is critical to accurate Ki determination.

Chemical purity Quality control Procurement specification

Chemical Stability and Long-Term Storage Profile

PCBA·HCl is supplied as a room-temperature-stable solid when stored in a cool, dry environment . For prepared stock solutions, GLPBio specifies that material stored at -80°C should be used within 6 months, while storage at -20°C limits usable shelf-life to 1 month [1]. This temperature-dependent stability profile is relevant in comparison to cyclopropylamine-based MAO inactivators, which are susceptible to ring-opening degradation under acidic or nucleophilic conditions due to higher ring strain energy (~55 kcal/mol for cyclopropane vs. ~26 kcal/mol for cyclobutane). The lower ring strain of the cyclobutane scaffold confers enhanced thermal and chemical stability that translates into longer usable stock solution lifetimes [2].

Compound stability Storage conditions Stock solution management

1-Phenyl vs. 2-Phenyl Regioisomer Pharmacology

1-Phenylcyclobutanamine hydrochloride (CAS 120218-45-3) bears the phenyl substituent at the same carbon as the amine (C1), creating a geminal arrangement that eliminates stereochemical complexity at the attachment point. In contrast, 2-phenylcyclobutanamine (CAS 17293-44-6) exists as cis/trans diastereomers with documented differential pharmacology: the cis isomer exhibits enhanced binding affinity to CNS targets compared to the trans isomer . The 1-phenyl isomer avoids this stereochemical heterogeneity entirely, providing a single molecular entity for reproducible structure–activity studies. Additionally, the 2-phenyl scaffold has been characterised as a dopamine reuptake inhibitor with cocaine-like behavioural activity, whereas the 1-phenyl scaffold is primarily defined by MAO inactivation [1]. This fundamental mechanistic divergence means that 1-phenyl and 2-phenyl regioisomers are not functionally interchangeable tool compounds.

Regioisomer differentiation Structure confirmation Target selectivity

Research and Industrial Applications


Active-Site Labeling and MAO Mechanism Elucidation

PCBA·HCl is the reagent of choice for experiments requiring unambiguous, irreversible covalent attachment to the MAO flavin cofactor. Its 325:1 turnover ratio [1] ensures that for every inactivation event, a large excess of catalytically converted product is generated, facilitating simultaneous kinetic analysis and active-site stoichiometry determination via radiochemical or mass spectrometric detection of the flavin–inactivator adduct. This stands in contrast to 1-PCPA, where the dominant reversible adduct pathway (7:1 over irreversible) complicates stoichiometric interpretation [2].

5-HT2A Receptor SAR with Conformational Restriction

The cyclobutane ring imposes conformational constraints distinct from both the more strained cyclopropane and the more flexible cyclopentane/cyclohexane scaffolds. As demonstrated by the 50- to 75-fold reduction in LSD-like discriminative stimulus potency of cyclobutyl vs. cyclopropyl phenethylamine analogues [3], PCBA·HCl and its derivatives are essential starting materials for medicinal chemistry campaigns aiming to deliberately attenuate hallucinogenic liability while retaining central amine pharmacology.

High-Purity Solid Dispensing for Quantitative Assays

For radioligand binding displacement assays, enzyme kinetics studies, or any protocol where precise molar concentration is critical, the solid hydrochloride salt (preferentially sourced at ≥98% purity ) eliminates the volumetric dispensing errors associated with the liquid free base. Researchers should verify the purity specification of their selected supplier and, for the highest stringency work, select the Fluorochem 98% grade or request a batch-specific Certificate of Analysis documenting the actual purity achieved.

Metabolic Stability and Radical Intermediate Probing

PCBA undergoes cytochrome P450-catalysed oxidation to yield 2-phenyl-1-pyrroline and 2-phenylpyrrolidine via a ring-expansion mechanism diagnostic of aminium radical intermediate formation [4]. This dual-enzyme radical probe capability (MAO and P450) makes PCBA·HCl a unique tool for studying flavin-dependent and heme-dependent amine oxidation mechanisms in parallel, a capability not shared by acyclic or monocyclic non-phenyl analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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